molecular formula C18H14N2O5 B3666140 2-(4-nitrophenyl)-2-oxoethyl 1H-indol-3-ylacetate

2-(4-nitrophenyl)-2-oxoethyl 1H-indol-3-ylacetate

Cat. No.: B3666140
M. Wt: 338.3 g/mol
InChI Key: VJLVPGXADBEODI-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2-oxoethyl 1H-indol-3-ylacetate is a useful research compound. Its molecular formula is C18H14N2O5 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.09027155 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

2-(4-nitrophenyl)-2-oxoethyl 1H-indol-3-ylacetate and its derivatives have been studied for their potential anti-inflammatory and analgesic properties. Research has shown that certain indole derivatives can act as effective anti-inflammatory agents without gastrointestinal toxicities, common in traditional non-steroidal anti-inflammatory drugs (NSAIDs) (Bhandari et al., 2010). This makes them promising candidates for the development of safer anti-inflammatory medications.

Photolysis and Photochemical Applications

Another interesting application area is in photolysis and photochemical studies. 2-(4-nitrophenyl)-1H-indole derivatives, including the subject compound, have been used in studies exploring light-triggered reactions. For instance, they have been involved in investigations of artificial breathing-type reactions, where photolysis leads to the elimination of CO2 and absorption of O2 (Lin & Abe, 2021). These studies are significant for understanding and developing new photochemical processes.

Anti-microbial Properties

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Research indicates that certain compounds in this category may possess significant anti-fungal and anti-bacterial activity, offering potential applications in developing new antimicrobial agents (Singh & Nagpal, 2005).

Synthesis of Novel Compounds

Additionally, this compound and its analogs have been involved in the synthesis of various novel compounds. These studies are often directed toward creating new molecules with potential therapeutic or industrial applications. For example, researchers have utilized such compounds in the synthesis of penta-substituted 4H-pyrans, which could have various applications in medicinal chemistry (Sivakumar et al., 2013).

Corrosion Inhibition

Research has also explored the use of certain nitrophenyl-indole derivatives as corrosion inhibitors, particularly for metals like copper. These studies are important for developing new materials or coatings that can protect metals from corrosion, extending their lifespan in various industrial applications (Nam et al., 2016)

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-17(12-5-7-14(8-6-12)20(23)24)11-25-18(22)9-13-10-19-16-4-2-1-3-15(13)16/h1-8,10,19H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLVPGXADBEODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.